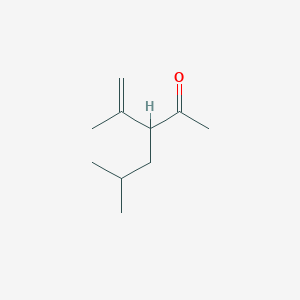
5-Methyl-3-(prop-1-en-2-yl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(prop-1-en-2-yl)hexan-2-one is an organic compound with a complex structure that includes a hexane backbone substituted with a methyl group and a prop-1-en-2-yl group. This compound is part of a broader class of organic molecules known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(prop-1-en-2-yl)hexan-2-one can be achieved through various organic reactions. One common method involves the alkylation of a hexanone derivative with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(prop-1-en-2-yl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alkanes or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-3-(prop-1-en-2-yl)hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Methyl-3-(prop-1-en-2-yl)hexan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hexanone: A structurally similar compound with different substituents.
5-Methyl-3-hexen-2-one: Another related compound with a different arrangement of functional groups.
®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbutanoate: A compound with a similar backbone but different functional groups.
Uniqueness
5-Methyl-3-(prop-1-en-2-yl)hexan-2-one is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where specific chemical behavior is desired.
Properties
CAS No. |
79895-67-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-methyl-3-prop-1-en-2-ylhexan-2-one |
InChI |
InChI=1S/C10H18O/c1-7(2)6-10(8(3)4)9(5)11/h7,10H,3,6H2,1-2,4-5H3 |
InChI Key |
NRYLJJPSYJZNRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


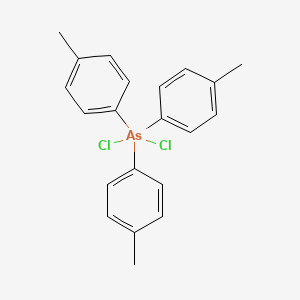
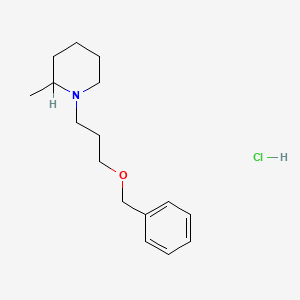
![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
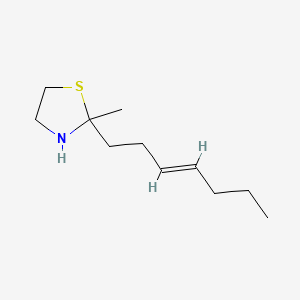
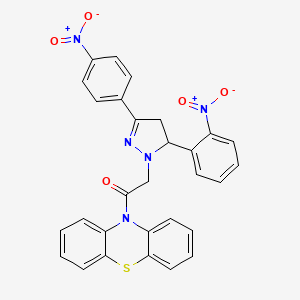
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
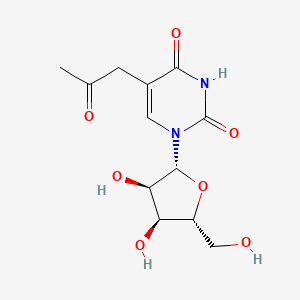

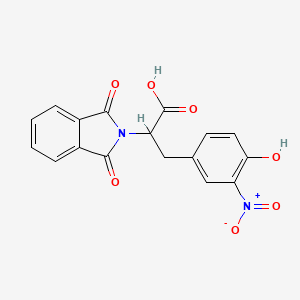
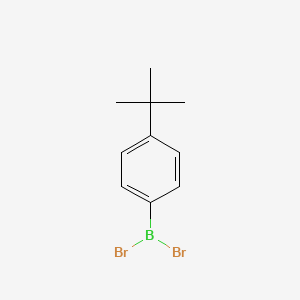
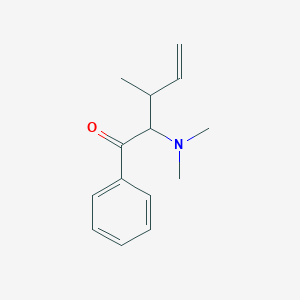
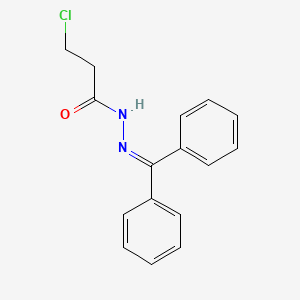

![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)
